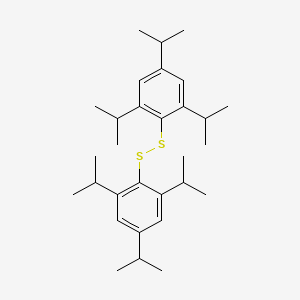

Bis(2,4,6-triisopropylphenyl) disulfide

Description

Significance of Bis(2,4,6-triisopropylphenyl) Disulfide in Organosulfur Chemistry

This compound, often abbreviated as (TIPS)₂S₂, is a quintessential example of a highly sterically hindered diaryl disulfide. Its significance in organosulfur chemistry stems from the exceptional steric protection conferred by the two 2,4,6-triisopropylphenyl groups. This steric shielding makes the disulfide bond remarkably resistant to both oxidation and reduction under standard conditions. This stability allows for its application in a variety of chemical transformations where a robust disulfide is required. Notably, it has found utility as a hydrogen atom transfer (HAT) catalyst in photochemical reactions and as a hydrogen donor in hydrodechlorination processes. The bulky nature of the substituents also allows for selective reactions, which is crucial in the synthesis of various compounds.

Historical Context and Evolution of Bulky Disulfide Chemistry

The study of disulfide bonds is foundational to organic chemistry and biochemistry, with the disulfide linkage in proteins being a classic example of its importance in dictating three-dimensional structure. jmchemsci.comlibretexts.org The deliberate synthesis of sterically hindered disulfides, however, is a more recent development driven by the desire to fine-tune the reactivity of the S-S bond. The evolution of this field has been propelled by advancements in synthetic methodologies that allow for the introduction of bulky substituents onto aromatic rings. researchgate.net Early research into disulfides often focused on their facile cleavage and formation. In contrast, the chemistry of bulky disulfides like this compound explores the consequences of sterically encumbering this functional group, leading to the discovery of novel catalytic activities and applications as specialized reagents.

Scope and Research Objectives for this compound

Current research on this compound is multifaceted, with several key objectives:

Development of Novel Synthetic Methodologies: A primary goal is to devise more efficient and scalable syntheses of this and related bulky disulfides. This includes exploring different oxidative coupling methods and continuous flow processes.

Exploration of Catalytic Applications: Researchers are actively investigating its potential as a catalyst in a broader range of organic transformations, particularly in photoredox catalysis and radical-mediated reactions.

Applications in Materials Science: There is growing interest in the potential use of this compound in polymer chemistry, for instance, as a robust cross-linking agent to enhance the thermal and mechanical properties of materials.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tri(propan-2-yl)-2-[[2,4,6-tri(propan-2-yl)phenyl]disulfanyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46S2/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)31-32-30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOCUDMSUFOLGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)SSC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448253 | |

| Record name | Bis(2,4,6-triisopropylphenyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20875-34-7 | |

| Record name | Bis(2,4,6-triisopropylphenyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 2,4,6 Triisopropylphenyl Disulfide

Traditional Oxidative Coupling Approaches

Oxidative coupling of thiols is a fundamental and widely employed method for the formation of disulfide bonds. This approach involves the oxidation of the thiol group of 2,4,6-triisopropylphenyl thiol, leading to the formation of a sulfur-sulfur bond.

The direct oxidation of 2,4,6-triisopropylphenyl thiol is a common route to bis(2,4,6-triisopropylphenyl) disulfide. A variety of oxidizing agents can be employed for this transformation. The general reaction is depicted below:

The bulky triisopropylphenyl groups present a significant steric hindrance, which can influence the reaction conditions required for efficient conversion.

Manganese dioxide (MnO₂) is an effective oxidizing agent for the synthesis of symmetrical disulfides from thiols. rsc.org The oxidation of sterically hindered thiols, such as those with multiple isopropyl substituents, to their corresponding disulfides has been demonstrated using MnO₂. For instance, a related compound, 2,6-bis(2,4,6-triisopropylphenyl)-4-hydroxybenzenethiol, undergoes oxidation with manganese dioxide in dichloromethane (B109758) at room temperature to yield the disulfide in high purity. The proposed mechanism for manganese dioxide-mediated oxidation involves the adsorption of the thiol onto the surface of MnO₂, followed by a two-electron oxidation process that facilitates the formation of the S-S bond. gatech.edu

Table 1: Manganese Dioxide-Mediated Oxidation of a Hindered Thiol

| Reactant | Oxidizing Agent | Solvent | Temperature | Yield |

| 2,6-bis(2,4,6-triisopropylphenyl)-4-hydroxybenzenethiol | MnO₂ (2.0 equiv) | Dichloromethane | 25°C | 85% |

Iodine is a versatile and mild reagent for the oxidative coupling of thiols to disulfides. mdpi.com This method is often carried out under aerobic conditions, making it an environmentally benign approach. mdpi.com The catalytic cycle typically involves the oxidation of the thiol by iodine to form a sulfenyl iodide intermediate, which then reacts with another thiol molecule to produce the disulfide and regenerate hydrogen iodide. The hydrogen iodide is subsequently re-oxidized to iodine by an oxidant, such as oxygen, to complete the catalytic cycle. mdpi.com Various iodine-based protocols have been developed for the efficient synthesis of disulfides from a wide range of thiols. mdpi.comnih.gov

Advanced and Emerging Synthetic Routes

In addition to traditional methods, more advanced synthetic strategies have been developed for the preparation of this compound, offering potential advantages in terms of efficiency and yield.

An efficient synthesis of this compound can be achieved through a two-step process involving chlorosulfonylation followed by treatment with iodotrimethylsilane (B154268). This method is reported to provide higher yields and fewer byproducts compared to some traditional multi-step processes. The initial chlorosulfonylation of the corresponding aromatic precursor provides a sulfonyl chloride, which is then reductively coupled using iodotrimethylsilane to form the disulfide bond.

Electrochemical methods offer an alternative approach to the synthesis of disulfides. Preliminary studies have indicated that the electrochemical oxidation of 2,4,6-triisopropylphenyl thiol at a platinum electrode can yield this compound. This method allows for the controlled oxidation of the thiol by applying an electrical potential, potentially avoiding the need for chemical oxidizing agents. Further research in this area could lead to the development of more sustainable and efficient synthetic protocols.

Photocatalytic Oxidation Methods

Photocatalytic oxidation represents a modern approach for the synthesis of disulfides, leveraging light energy to drive the reaction, often under mild conditions. This methodology is part of a broader trend towards green chemistry, minimizing the use of harsh reagents. In the context of disulfide synthesis, photocatalysis typically involves the generation of reactive thiyl radicals from corresponding thiols, which then couple to form the disulfide bond. beilstein-journals.org

While specific, detailed protocols for the photocatalytic synthesis of this compound are still emerging, preliminary investigations have shown promise. Visible-light-driven methods using catalysts like iron nitrate (B79036) have been explored. In some cases, the disulfide product itself can act as a self-catalyst in certain reactions, highlighting its photochemical activity.

The general mechanism for such reactions involves a photocatalyst that, upon absorbing light, enters an excited state. This excited catalyst can then facilitate an electron transfer process with the thiol substrate (2,4,6-triisopropylphenyl thiol), generating a thiyl radical. Two of these highly reactive radicals then combine to form the stable S-S bond of the target disulfide. The use of heterogeneous photocatalysts, such as titanium dioxide, is also a viable strategy, offering the advantage of easy separation and catalyst recycling. nsf.gov

Table 1: Key Aspects of Photocatalytic Disulfide Synthesis

| Feature | Description | Relevance to this compound |

| Energy Source | Visible or UV light | Enables reaction under mild temperature and pressure conditions. |

| Catalysts | Transition metal complexes (e.g., iron nitrate), organic dyes, heterogeneous catalysts (e.g., TiO2). nsf.gov | Offers a range of options to optimize reaction efficiency. |

| Mechanism | Generation of thiyl radicals from thiols via photo-induced electron transfer. beilstein-journals.org | The bulky triisopropylphenyl groups may influence radical stability and coupling kinetics. |

| Advantages | Green, energy-efficient, mild reaction conditions, high selectivity. | Potentially reduces overoxidation byproducts compared to strong chemical oxidants. |

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technique for the synthesis of fine chemicals, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. illinois.edu For the synthesis of this compound, a patented continuous flow process has been developed that demonstrates high efficiency and selectivity.

This process utilizes 2,4,6-triisopropylphenyl thiol as the starting material and air as the oxidizing agent, which is a green and cost-effective choice. The reaction is conducted in a tubular reactor, allowing for precise control over reaction parameters such as temperature and residence time. This level of control is crucial for optimizing the yield and minimizing byproduct formation. The enhanced heat and mass transfer in flow reactors are particularly beneficial for managing exothermic oxidation reactions.

Key advantages of this technique include a significant reduction in solvent volume, improved heat dissipation which enhances safety, and suitability for automation and large-scale industrial production.

Table 2: Parameters of a Patented Continuous Flow Synthesis

| Parameter | Value/Condition | Outcome |

| Starting Material | 2,4,6-triisopropylphenyl thiol | Precursor to the disulfide. |

| Oxidizing Agent | Air | Green and economical oxidant. |

| Reactor Type | Tubular Reactor | Allows for precise process control. |

| Temperature | 50°C | Optimized for reaction kinetics. |

| Residence Time | 30 minutes | Sufficient time for high conversion. |

| Conversion Rate | 92% | High efficiency of thiol consumption. |

| Selectivity | >99% | Excellent selectivity towards the desired disulfide product. |

Challenges and Optimization in High-Yield Synthesis

Impact of Steric Hindrance on Reaction Kinetics

The most significant structural feature of this compound is the presence of the extremely bulky 2,4,6-triisopropylphenyl groups attached to each sulfur atom. These groups create substantial steric hindrance, which profoundly impacts the kinetics of its synthesis. nih.gov

Steric hindrance refers to the spatial arrangement of atoms or groups that impedes a chemical reaction. researchgate.net In this case, the large isopropyl groups shield the sulfur atoms, making it difficult for the precursor thiol molecules to approach each other in the correct orientation for the S-S bond to form. This steric repulsion increases the activation energy of the reaction, leading to slower reaction rates compared to the synthesis of less hindered disulfides. To overcome this kinetic barrier, more forcing reaction conditions, such as elevated temperatures or prolonged reaction times, are often necessary. This challenge is a key consideration in the development of any synthetic route for this compound.

Mitigation of Byproduct Formation and Overoxidation

A primary challenge in the oxidative coupling of thiols to disulfides is the potential for overoxidation. The disulfide bond can be further oxidized to form byproducts such as sulfoxides and, subsequently, sulfones. This is a particular concern when using strong oxidizing agents.

For the synthesis of this compound, careful control of the oxidation process is essential to ensure high purity of the final product. Strategies to mitigate byproduct formation include:

Use of Mild Oxidizing Agents: Employing milder oxidants, such as molecular oxygen (air), instead of more aggressive reagents like hydrogen peroxide, can significantly reduce the risk of overoxidation.

Temperature Control: Keeping the reaction temperature low helps to favor the desired disulfide formation over the higher activation energy pathways leading to sulfoxides and sulfones.

Stoichiometric Control: Precise control over the amount of oxidant used can prevent excess oxidant from being available to react with the disulfide product.

Table 3: Oxidizing Agents and Overoxidation Potential

| Oxidizing Agent | Relative Strength | Overoxidation Risk | Mitigation Strategy |

| Hydrogen Peroxide (H₂O₂) | Strong | High | Use at low temperatures; careful stoichiometric control. |

| Iodine (I₂) | Moderate | Moderate | Can generate iodide byproducts, complicating purification. |

| Manganese Dioxide (MnO₂) | Moderate | Low to Moderate | Requires post-reaction filtration to remove manganese residues. |

| Air (O₂) | Mild | Low | Often requires a catalyst or flow-reactor conditions to be effective. |

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a critical role in the synthesis of this compound, influencing both the reaction rate and the product distribution. The solvent's primary functions are to dissolve the reactants, particularly the 2,4,6-triisopropylphenyl thiol precursor, and to stabilize any charged intermediates or transition states.

The selection of an appropriate solvent involves a trade-off between solubility and reactivity:

Non-polar Solvents: Solvents such as toluene (B28343) or dichloromethane provide a good balance between reactivity and selectivity. While they may have slightly lower solvating power for the thiol compared to polar aprotic solvents, they are less likely to promote the formation of unwanted byproducts, leading to a cleaner reaction profile.

Ultimately, the optimal solvent is one that provides sufficient solubility for the reactants to ensure a reasonable reaction rate while minimizing the formation of impurities.

Table 4: Summary of Solvent Effects

| Solvent Type | Examples | Advantages | Disadvantages |

| Polar Aprotic | DMF, DMSO | Enhance solubility of the thiol precursor. | May promote side reactions and lower selectivity. |

| Non-polar | Toluene, Dichloromethane | Good balance of reactivity and selectivity; fewer side reactions. | May offer lower solubility for reactants, potentially slowing the reaction. |

Reactivity Profiles and Mechanistic Investigations of Bis 2,4,6 Triisopropylphenyl Disulfide

Disulfide Bond Cleavage and Formation Pathways

The reactivity of the disulfide bond in Bis(2,4,6-triisopropylphenyl) disulfide is fundamentally governed by the cleavage and formation of the sulfur-sulfur linkage. The exceptional steric bulk imparted by the two 2,4,6-triisopropylphenyl groups significantly influences the kinetics and mechanisms of these transformations compared to less hindered disulfides.

Formation Pathways: The primary pathway for the formation of diaryl disulfides is the oxidative coupling of the corresponding thiols. In the case of this compound, this involves the oxidation of 2,4,6-triisopropylthiophenol. This transformation can be achieved using a variety of oxidizing agents and reaction conditions. The general mechanism involves the removal of the hydrogen atom from the thiol's sulfhydryl group, often proceeding through a thiyl radical intermediate which then dimerizes to form the stable S-S bond.

Common methods for this oxidative coupling include the use of mild oxidants like hydrogen peroxide, often catalyzed by an iodide source, or dimethyl sulfoxide (B87167) (DMSO) under acidic conditions. researchgate.netbiolmolchem.com Due to the steric hindrance of the thiol, reaction conditions may require optimization to achieve efficient conversion. researchgate.net Visible light-mediated protocols have also emerged as an environmentally friendly method for synthesizing diaryl disulfides from arenediazonium tetrafluoroborates and carbon disulfide, accommodating sterically demanding substrates. nih.gov

| Method | Oxidant/Reagent | Conditions | Yield | Notes |

| Iodide-Catalyzed Oxidation | 30% Hydrogen Peroxide / Sodium Iodide | Ethyl Acetate, Room Temp. | High | Efficient for various thiols, though sterically hindered thiols may react slower. researchgate.net |

| DMSO Oxidation | Dimethyl Sulfoxide (DMSO) / HI | Acetonitrile, Room Temp. | Good to Excellent | Aromatic thiols show higher reactivity than aliphatic ones. biolmolchem.com |

| Visible-Light Photoredox | CS₂, Light source | Mild, Room Temp. | Good to Excellent | Applicable to sterically demanding substrates via radical intermediates. nih.gov |

Cleavage Pathways: Cleavage of the disulfide bond typically occurs via reductive pathways or through thiol-disulfide exchange reactions. Reductive cleavage breaks the S-S bond to yield two equivalents of the corresponding thiol. This process is fundamental in biochemistry, where cellular disulfides are maintained in a reduced state by enzymes and reducing agents like glutathione. libretexts.org

The mechanism of cleavage by nucleophiles, such as thiolates or phosphines, generally proceeds via an SN2-type reaction. The nucleophile attacks one of the sulfur atoms, leading to the cleavage of the S-S bond and formation of a new sulfur-nucleophile bond, with the other half of the molecule departing as a thiolate anion. nih.gov However, the significant steric shielding of the sulfur atoms in this compound by the bulky flanking isopropyl groups is expected to dramatically decrease the rate of such bimolecular substitution reactions, making the disulfide bond unusually resistant to nucleophilic attack compared to unhindered analogues. nih.gov

Oxidation and Reduction Chemistry

The sulfur atoms in a disulfide bond can be oxidized to higher oxidation states. The stepwise oxidation of a disulfide first yields a thiolsulfinate (the equivalent of a sulfoxide), and subsequent oxidation produces a thiolsulfonate (the equivalent of a sulfone). A variety of oxidizing agents, including hydrogen peroxide and peroxy acids, can accomplish this transformation. nih.gov

The oxidation of disulfides with hydrogen peroxide can be effectively catalyzed by cyclic seleninate esters, leading primarily to the formation of thiolsulfinates. nih.gov Controlling the stoichiometry of the oxidant is crucial to prevent overoxidation to the thiolsulfonate. nih.gov For a sterically encumbered molecule like this compound, the accessibility of the sulfur atoms to the oxidizing agent is severely restricted. This steric hindrance makes the oxidation significantly more challenging than for simple diaryl or dialkyl disulfides, likely requiring more forceful oxidizing conditions or specialized catalysts to proceed effectively. While specific studies on the oxidation of this particular disulfide are limited, the general principles suggest that its conversion to the corresponding thiolsulfinate and thiolsulfonate would be kinetically slow.

The reduction of this compound cleaves the S-S bond to afford two molecules of 2,4,6-triisopropylthiophenol. This conversion is a cornerstone of disulfide chemistry and can be achieved through several methods.

Catalytic Hydrogenation: A robust method for reducing disulfides is catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, a wide range of aromatic and aliphatic disulfides can be efficiently converted to their corresponding thiols. nacatsoc.org This method is advantageous as it avoids the use of stoichiometric chemical reductants, offering a cleaner reaction profile. nacatsoc.org

Chemical Reduction: Various chemical reagents are effective for disulfide reduction. In biochemical contexts, reagents such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME) are commonly used. libretexts.org These reagents function via thiol-disulfide exchange mechanisms. DTT is particularly efficient as its two thiol groups allow it to form a stable intramolecular disulfide ring after reducing the target disulfide bond. libretexts.org

| Reducing Agent | Mechanism | Typical Conditions | Notes |

| Catalytic Hydrogenation (H₂/Pd-C) | Heterogeneous Catalysis | THF solvent, H₂ pressure | Effective for a broad range of disulfides. nacatsoc.org |

| Dithiothreitol (DTT) | Thiol-Disulfide Exchange | Aqueous buffer, pH > 7 | Forms a stable six-membered ring upon oxidation, driving the reaction forward. libretexts.org |

| Glutathione (GSH) | Thiol-Disulfide Exchange | Physiological conditions | The primary biological reductant for maintaining a reducing intracellular environment. libretexts.org |

| Sodium Borohydride (NaBH₄) | Hydride Transfer | Alcoholic solvents | A common, powerful reducing agent for disulfide bonds. |

Electrophilic Aromatic Substitution on Aryl Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for arenes. However, the reactivity of the aryl rings in this compound is profoundly dictated by extreme steric hindrance. The directing effects of the substituents on the aromatic rings are clear: the disulfide bridge is an ortho-, para-directing activator, and the three isopropyl groups on each ring are also ortho-, para-directing activators.

Despite this electronic activation, a mechanistic investigation reveals significant steric impediments to substitution.

Ortho-positions: The two positions ortho to the disulfide linkage are each flanked by two bulky isopropyl groups, making them virtually inaccessible to an incoming electrophile.

Para-position: The position para to the disulfide linkage is occupied by an isopropyl group.

Meta-positions: The two meta-positions relative to the disulfide linkage (which are also ortho to isopropyl groups) remain the only theoretically available sites. However, these positions are electronically disfavored by all the activating groups on the ring.

Due to this comprehensive steric shielding around the entire periphery of the phenyl rings, this compound is expected to be exceptionally unreactive towards standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. Any such reaction would likely require exceptionally harsh conditions, if it proceeds at all, and would be of limited synthetic utility. This high degree of steric protection is a defining characteristic of the compound's chemistry. nih.gov

Radical Chemistry and Hydrogen Atom Transfer Processes

This compound, often abbreviated as (TRIPS)₂, plays a significant role in radical chemistry as a catalyst for Hydrogen Atom Transfer (HAT) processes. mdpi.com The mechanism is initiated by the homolytic cleavage of the relatively weak S-S bond, which can be induced by heat or, more commonly, by ultraviolet light. This cleavage generates two equivalents of the 2,4,6-triisopropylphenylthiyl radical (TRIPS•).

TRIPS–S–S–TRIPS ⇌[hν or Δ] 2 TRIPS–S•

The resulting thiyl radical is highly stabilized due to the delocalization of the unpaired electron into the aromatic π-system and is sterically protected by the bulky isopropyl groups, which increases its persistence in solution. This stabilized but reactive radical is an excellent HAT agent. It can selectively abstract a hydrogen atom from a suitable C-H, O-H, or N-H bond in a substrate molecule (R-H), thereby generating a new carbon- or heteroatom-centered radical (R•) and the corresponding thiol (TRIPS-SH). mdpi.com

TRIPS–S• + R–H ⇌ TRIPS–S–H + R•

This initiation step allows for the entry into various radical chain reactions. The generated substrate radical (R•) can then undergo further desired transformations, such as addition to a π-bond or cyclization. The thiol (TRIPS-SH) can regenerate the active thiyl radical catalyst in a propagation cycle, for example, through oxidation by a photoredox catalyst. mdpi.com This catalytic cycle makes (TRIPS)₂ a valuable tool in modern synthetic chemistry for the functionalization of otherwise unreactive C-H bonds under mild conditions. mdpi.comscripps.edu

Involvement in Photoinduced Hydroamination Reactions

This compound has been effectively utilized as a photocatalyst and a hydrogen atom transfer (HAT) catalyst in intramolecular anti-Markovnikov hydroamination of olefins. nih.gov This photoinduced process offers an alternative to traditional methods that often require photocatalysts with high oxidative capabilities to initiate the single-electron transfer process. nih.gov The relatively low oxidative potential of this compound makes it a suitable catalyst for these reactions under mild conditions. nih.gov

| Catalytic Role | Reaction Type | Key Mechanistic Step | Advantage |

|---|---|---|---|

| Photocatalyst and Hydrogen Atom Transfer (HAT) Catalyst | Intramolecular anti-Markovnikov Hydroamination | Homolysis of in situ formed N-S species to generate an N-centered radical | Functions under mild conditions due to its relatively low oxidative ability |

Iron-Catalyzed Deconstruction of Alcohols

In the realm of strategic carbon-carbon bond cleavage, this compound (referred to as TRIP2S2) serves as a critical radical source in a visible-light-promoted, iron-catalyzed deconstruction of alcohols. chemistryviews.org This process transforms a variety of cyclic and linear alcohols into ketones or aldehydes. chemistryviews.orgresearchgate.net The reaction is notable for its broad substrate scope and tolerance of various functional groups, providing moderate to excellent yields of the desired products. chemistryviews.org

The reaction is carried out in the presence of an iron(III) chloride catalyst, a chloride ion source such as tetrabutylammonium (B224687) chloride (TBACl), and a base like 2,4,6-collidine, all under blue LED irradiation. chemistryviews.org The proposed mechanism suggests that a chlorine radical is generated from the [FeCl4]− complex upon light excitation. This highly reactive radical then abstracts a hydrogen atom from the alcohol, leading to the formation of an alkoxy radical. Subsequent C-C bond fragmentation and a hydrogen-atom transfer step yield the final ketone or aldehyde product. chemistryviews.org The role of this compound is to facilitate the radical chain process. chemistryviews.orgresearchgate.net

| Component | Function |

|---|---|

| Iron(III) chloride (FeCl3) | Catalyst |

| Tetrabutylammonium chloride (TBACl) | Chloride ion source |

| This compound (TRIP2S2) | Radical source |

| 2,4,6-Collidine | Base (HCl scavenger) |

| Blue LED | Light source for photo-promotion |

Electrochemical Reactivity and Radical Cation Generation

The electrochemical properties of this compound have been investigated, revealing insights into its oxidation pathways and the behavior of the resulting radical species.

Anodic Oxidation Pathways

The anodic oxidation of this compound has been studied using cyclic voltammetry. researchgate.net In a dichloromethane (B109758)/[NBu4][B(C6F5)4] electrolyte system, the compound (denoted as 2b in the study) exhibits a half-wave potential (E1/2) of 0.98 V versus ferrocene (B1249389) for the 10/+ couple. researchgate.net This measurement provides voltammetric evidence for the formation of the corresponding radical cation, [Ar2S2]+•. researchgate.net The steric bulk of the 2,4,6-triisopropylphenyl groups plays a significant role in the stability and subsequent reactivity of this radical cation. researchgate.net

Dimerization Tendencies of Disulfide Radical Cations

A common fate of disulfide radical cations is dimerization to form a dicationic species, [Ar4S4]2+. researchgate.net However, in the case of the radical cation derived from this compound, this tendency to dimerize is significantly reduced. researchgate.net This diminished dimerization is attributed to the substantial steric hindrance imposed by the ortho-substituted isopropyl groups on the phenyl rings. researchgate.net This steric protection stabilizes the monomeric radical cation, inhibiting the close approach required for dimerization. researchgate.net

Formation of Trisulfide Species

The formation of trisulfide species, [Ar3S3]+, is a common outcome in the bulk electrolysis of many diaryl disulfides. researchgate.net The proposed mechanism for this transformation involves the reaction of the dimer dication, [Ar4S4]2+, with a neutral disulfide molecule (Ar2S2). researchgate.net However, for this compound, the formation of the corresponding trisulfide as a bulk electrolysis product is not observed. researchgate.net This is a direct consequence of the radical cation's reduced tendency to dimerize, which prevents the formation of the necessary [Ar4S4]2+ intermediate. researchgate.net

| Property | Observation | Reference |

|---|---|---|

| Half-wave Potential (E1/2 vs Fc) | 0.98 V | researchgate.net |

| Dimerization of Radical Cation | Reduced tendency due to steric hindrance | researchgate.net |

| Formation of Trisulfide Product | Not observed as a bulk electrolysis product | researchgate.net |

Interactions with Organometallic Species

While the 2,4,6-triisopropylphenyl moiety is known to be a bulky ligand in organometallic chemistry, specific studies detailing the direct interaction or coordination of this compound with organometallic species are not extensively documented in the reviewed literature. The steric hindrance that defines much of its reactivity likely influences its ability to coordinate directly to metal centers. However, related compounds bearing the 2,4,6-triisopropylphenyl group have been used to synthesize organometallic complexes. For instance, 6,6'-bis(2,4,6-triisopropylphenyl)-2,2'-bipyridine has been used as a ligand to form complexes with late first-row transition metals such as iron, cobalt, nickel, copper, and zinc. figshare.com Additionally, 2,6-bis(2,4,6-triisopropylphenyl)phenyllithium has been reacted with gallium and indium chlorides to form dimeric organometallic compounds. rsc.org These examples highlight the utility of the bulky triisopropylphenyl framework in stabilizing organometallic structures, suggesting potential for future research into the coordination chemistry of the disulfide itself.

Reactions with Plumbylenes

The reactivity of this compound with plumbylenes, which are divalent compounds of lead (Pb), has not been extensively documented in the scientific literature. Plumbylenes are known for their reactivity, which is often characterized by oxidative addition reactions where the lead center is oxidized from Pb(II) to Pb(IV). This reactivity is analogous to that of carbenes in organic chemistry.

Given the electronic nature of both the disulfide and the plumbylene, a reaction between this compound and a plumbylene would likely proceed via an oxidative addition mechanism. In such a reaction, the disulfide bond (S-S) would be cleaved, and the two sulfur atoms would form new bonds with the lead center. This would result in the formation of a lead(IV) dithiolate complex. The bulky 2,4,6-triisopropylphenyl groups on the disulfide would play a significant role in the kinetics and thermodynamics of this reaction, potentially influencing the stability of the resulting lead(IV) complex.

While direct experimental evidence for the reaction of this compound with plumbylenes is not available, studies on the reactions of plumbylenes with other sulfur-containing compounds provide some insight. For instance, the reaction of a kinetically stabilized plumbylene with elemental sulfur has been shown to yield a plumbanethione, which then undergoes an interesting rearrangement. This demonstrates the propensity of plumbylenes to react with sulfur-based reagents.

A proposed reaction scheme for the oxidative addition of this compound to a generic plumbylene (R₂Pb) is shown below:

R₂Pb + (ArS)₂ → R₂Pb(SAr)₂

Where Ar = 2,4,6-triisopropylphenyl.

Further research, including experimental studies and computational modeling, is necessary to fully elucidate the reactivity profile and mechanistic details of the interaction between this compound and various plumbylene species. Such studies would contribute to a deeper understanding of the fundamental chemistry of low-valent lead compounds and their reactions with sterically demanding disulfides.

Activation of Carbon Disulfide by Germylenes (Analogous Systems)

To understand the potential reactivity patterns of this compound, it is instructive to examine analogous systems. The activation of carbon disulfide (CS₂) by germylenes, the germanium analogues of plumbylenes, provides a relevant comparison. Germylenes are known to activate small molecules, and their reactions with CS₂ have been the subject of detailed mechanistic investigations.

A notable example is the reaction of a hypersilyl germylene, PhC(NtBu)₂Ge–Si(SiMe₃)₃, with carbon disulfide. rsc.org This reaction involves the insertion of CS₂ into the Ge–Si bond, leading to the formation of a germanium(II) dithiocarboxylate complex. rsc.org Density Functional Theory (DFT) calculations have been employed to explore the mechanistic pathway of this CS₂ activation. rsc.org

The proposed mechanism involves the initial coordination of CS₂ to the germylene center, followed by an insertion step. The reaction is noteworthy because it represents a rare case of CS₂ functionalization by a germylene species. rsc.org Interestingly, the inserted CS₂ moiety can be subsequently released upon the addition of an N-heterocyclic carbene (NHC), which regenerates the starting germylene. rsc.org

Another study reported that the reaction of the germylene Tbt(Tip)Ge (where Tbt = 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl and Tip = 2,4,6-triisopropylphenyl) with CS₂ results in the formation of a germaketenedithioacetal derivative. rsc.org This further illustrates the diverse reactivity of germylenes towards carbon disulfide.

The table below summarizes key findings from the study on the activation of CS₂ by a hypersilyl germylene.

| Reactant (Germylene) | Reagent | Product | Key Mechanistic Feature | Reference |

| PhC(NtBu)₂Ge–Si(SiMe₃)₃ | CS₂ | PhC(NtBu)₂Ge–C(=S)–S–Si(SiMe₃)₃ | Insertion of CS₂ into the Ge–Si bond | rsc.org |

These studies on germylene-mediated CS₂ activation highlight the potential for analogous reactivity with other low-valent group 14 elements and sulfur-containing compounds. While the specific reaction of this compound with germylenes may differ, the fundamental principles of oxidative addition and insertion reactions are likely to be relevant. The steric bulk of the 2,4,6-triisopropylphenyl groups would undoubtedly influence the reaction pathway and the stability of the resulting products.

Structure Reactivity Relationships in Bis 2,4,6 Triisopropylphenyl Disulfide

The Role of Steric Protection by Triisopropylphenyl Groups

The most defining feature of Bis(2,4,6-triisopropylphenyl) disulfide is the extreme steric hindrance provided by the two 2,4,6-triisopropylphenyl groups flanking the disulfide bridge. Each phenyl ring is substituted with three bulky isopropyl groups, two of which are in the ortho positions immediately adjacent to the sulfur atoms. This arrangement creates a protective pocket around the S-S bond, profoundly influencing its chemical properties. semanticscholar.orgrsc.org

The steric bulk of the triisopropylphenyl groups provides exceptional protection for the disulfide bond, making the compound highly resistant to cleavage under standard conditions. This steric shielding physically obstructs the approach of nucleophiles or other reagents that would typically attack and break the S-S bond. nih.govresearchgate.net In studies of various disulfide-linked molecules, it has been consistently shown that increased steric hindrance around the disulfide linkage leads to greater stability against reductive cleavage. acs.org Disulfide bonds are crucial for maintaining the structure of many proteins, and their stability is often context-dependent; in the case of this compound, the stability is a direct consequence of the steric impediment provided by the flanking aryl groups. nih.gov This high stability means that reactions involving the cleavage of this disulfide bond often require more forcing conditions compared to less hindered analogues.

A significant advantage of the steric protection in this compound is the prevention of common side reactions that affect less hindered disulfides. The bulky groups effectively prevent premature or undesired reduction and oxidation of the disulfide linkage. While the disulfide bond can be oxidized to form sulfoxides or sulfones, this typically requires strong oxidizing agents and controlled conditions. The steric hindrance helps to mitigate overoxidation, which can be a concern with less protected disulfides. This resistance to unwanted side reactions makes the compound a reliable and clean reagent in specific chemical transformations where the integrity of the disulfide group is paramount until a specific reaction is initiated.

While steric hindrance enhances stability, it concurrently slows down reaction kinetics. The bulky 2,4,6-triisopropylphenyl groups impede the necessary orientation for reacting molecules to access the disulfide bond, often requiring elevated temperatures or significantly longer reaction times to achieve transformation. The kinetics of thiol-disulfide exchange reactions, for instance, are known to be drastically affected by the size of the substituents involved. researchgate.net However, this reduced reactivity can be harnessed to improve reaction selectivity. By carefully controlling reaction conditions, the hindered nature of the disulfide allows for highly selective transformations that might be difficult to achieve with more reactive, unhindered disulfides. For example, in a continuous flow process, high selectivity (>99%) for the formation of the disulfide can be achieved, demonstrating that controlled conditions can leverage the compound's unique reactivity profile.

Comparative Analysis with Less Sterically Hindered Disulfides

The unique properties of this compound are best understood when compared with less sterically encumbered disulfides, such as diphenyl disulfide or bis(trifluoromethyl) disulfide. Less hindered disulfides react more readily under milder conditions but are also more prone to undesired side reactions. mdpi.com For instance, the synthesis of diaryl disulfides with ortho-substituents often results in lower yields compared to their less hindered para- or meta-substituted counterparts, reflecting the impact of steric hindrance on the reaction efficiency. mdpi.com In contrast, the extreme steric hindrance of this compound imparts superior stability, which is a desirable trait in applications like drug-delivery systems where the linker must remain intact until it reaches its target. semanticscholar.orgrsc.org

The following table provides a comparative overview of key properties:

| Property | This compound | Diphenyl disulfide | Bis(trifluoromethyl) disulfide |

| Steric Hindrance | Very High | Low | Low |

| Disulfide Bond Stability | High; resistant to standard reduction/oxidation | Moderate; readily cleaved | Lower; susceptible to cleavage |

| Typical Reaction Kinetics | Slow; often requires elevated temperatures | Fast; reacts at ambient temperatures | Fast |

| Susceptibility to Side Reactions | Low; protected from premature oxidation/reduction | High; can undergo various side reactions | High |

| Example of Reactivity | Requires strong reducing agents like lithium aluminum hydride for cleavage. | Reduced by common reagents like sodium borohydride. | Can be cleaved by reaction with sodium fluoride (B91410). wikipedia.org |

Advanced Spectroscopic and Computational Characterization of Bis 2,4,6 Triisopropylphenyl Disulfide

Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural confirmation of Bis(2,4,6-triisopropylphenyl) disulfide. The symmetry of the molecule simplifies the spectra, with the two 2,4,6-triisopropylphenyl moieties being chemically equivalent.

In ¹H NMR spectroscopy, the aromatic protons of the phenyl rings typically appear as a singlet, a consequence of the symmetrical substitution pattern. The methine protons of the isopropyl groups give rise to septets, while the methyl protons appear as doublets due to coupling with the neighboring methine proton.

In ¹³C NMR spectroscopy, distinct signals are observed for the aromatic carbons, with the carbon atom directly bonded to the sulfur atom (ipso-carbon) showing a characteristic chemical shift. The carbons of the isopropyl groups also present unique signals for the methine and methyl carbons.

Interactive Table of Predicted NMR Data Below are the anticipated chemical shifts for this compound, based on data from structurally similar compounds.

| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | Ar-H | ~7.0-7.2 | Singlet |

| Methine-H | CH(CH₃)₂ | ~2.9-3.2 | Septet |

| Methyl-H | CH(CH₃)₂ | ~1.2-1.3 | Doublet |

| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-S | Ar-C-S | ~135-140 |

| Aromatic C-CH | Ar-C-CH | ~148-152 |

| Aromatic C-H | Ar-C-H | ~121-123 |

| Methine-C | CH(CH₃)₂ | ~34-36 |

| Methyl-C | CH(CH₃)₂ | ~23-25 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, providing insights into its structural integrity. With a molecular formula of C₃₀H₄₆S₂, the expected monoisotopic mass is approximately 470.304 g/mol . chemscene.comoakwoodchemical.com

Under electron impact (EI) or other ionization techniques, the molecule is expected to exhibit a prominent molecular ion peak (M⁺). The fragmentation is likely dictated by the sterically hindered nature of the compound. Key fragmentation pathways would include the homolytic cleavage of the disulfide bond to yield the corresponding thiyl radical, and the loss of isopropyl groups.

Interactive Table of Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Formula |

| 470 | [M]⁺ | [C₃₀H₄₆S₂]⁺ |

| 427 | [M - C₃H₇]⁺ | [C₂₇H₃₉S₂]⁺ |

| 235 | [M/2]⁺ or [ArS]⁺ | [C₁₅H₂₃S]⁺ |

X-ray Crystallographic Analysis for Structural Elucidation

X-ray crystallography provides the most definitive structural information for a molecule by mapping the electron density in its crystalline state. For this compound, a single-crystal X-ray diffraction analysis would precisely determine the bond lengths, bond angles, and the crucial C-S-S-C dihedral angle, which characterizes the conformation of the disulfide bridge.

Interactive Table of Typical Diaryl Disulfide Crystallographic Data (Note: The following data is for a related, less sterically hindered diaryl disulfide and is provided for illustrative purposes.)

| Parameter | Typical Value |

| S-S Bond Length | ~2.05 Å |

| C-S Bond Length | ~1.78 Å |

| C-S-S Bond Angle | ~104° |

| C-S-S-C Dihedral Angle | ~85-95° |

Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researcher.lifenih.gov For this compound, DFT calculations can be employed to model its behavior in chemical reactions, such as its role as a hydrogen atom transfer (HAT) catalyst. These studies can elucidate the reaction pathways, calculate activation energies, and predict the geometries of transition states and intermediates. By understanding the energetics of the reaction, researchers can rationalize the observed reactivity and selectivity. For instance, DFT can be used to calculate the S-S bond dissociation energy, providing a quantitative measure of the bond's strength and its propensity to undergo homolytic cleavage to form thiyl radicals.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. unesp.brresearchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting molecules.

For this compound, the energy of the HOMO is associated with its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. In the context of this disulfide, the analysis would likely show the HOMO density concentrated around the sulfur atoms, indicating their nucleophilic character, while the LUMO might be distributed over the aromatic rings, suggesting potential sites for receiving electrons. These computational insights are invaluable for designing new reactions and understanding the compound's chemical behavior. malayajournal.org

Applications of Bis 2,4,6 Triisopropylphenyl Disulfide in Advanced Organic Synthesis and Catalysis

Reagent in Fluorinating Agent Production

One of the notable applications of Bis(2,4,6-triisopropylphenyl) disulfide is its role as an intermediate in the synthesis of fluorinating agents. The compound's significant steric bulk is a key attribute, facilitating selective chemical transformations that are essential for creating specific fluorinated compounds. While detailed mechanisms are often proprietary, the general strategy involves the conversion of the disulfide into a sulfur-based fluorinating agent. The bulky triisopropylphenyl groups help to control the reactivity and selectivity of the final fluorinating species.

The synthesis of arylsulfonyl fluorides from diaryl disulfides represents a relevant transformation in this context. General methods for this conversion often involve oxidation of the disulfide in the presence of a fluoride (B91410) source. For instance, the use of an oxidant like Selectfluor™ can serve as both the oxidant and the electrophilic fluorine source to generate arylsulfonyl fluorides from the corresponding aryl disulfides. Another approach involves the oxidation of disulfides to sulfonyl chlorides, which are then converted to sulfonyl fluorides via a halogen exchange reaction with a fluoride salt.

Catalytic Roles in Carbon-Carbon and Carbon-Heteroatom Bond Formation

This compound also demonstrates significant utility as a catalyst in a variety of bond-forming reactions, leveraging its ability to participate in radical-mediated processes.

Dual Hydrogen Atom Transfer Catalysis in Hydroalkylation

In the realm of photocatalysis, this compound, often abbreviated as (TRIPS)₂, serves as an effective hydrogen atom transfer (HAT) catalyst. It is particularly valuable in hydroalkylation reactions. The disulfide can be homolytically cleaved under photochemical conditions to generate the corresponding thiyl radical (TRIPS•). This radical species is a potent hydrogen atom abstractor, enabling the generation of carbon-centered radicals from suitable precursors. These radicals can then engage in various bond-forming events, such as the hydroalkylation of alkenes.

An advantage of using (TRIPS)₂ over its corresponding thiol, 2,4,6-triisopropylthiophenol (TRIPSH), is that the disulfide is odorless and more convenient to handle, while exhibiting comparable catalytic efficacy in hydroalkylation reactions.

Gold-Catalyzed C-S Cross-Coupling Reactions

While the direct application of this compound in gold-catalyzed C-S cross-coupling reactions is not extensively documented, the broader class of diaryl disulfides are known to participate in such transformations. Gold catalysis provides a powerful tool for the formation of carbon-sulfur bonds, and diaryl disulfides are common sulfur sources in these reactions. The steric hindrance of the triisopropylphenyl groups in this compound could potentially influence the reactivity and selectivity in such catalytic systems, although specific research on this particular disulfide remains limited in this context.

Nickel- and Palladium-Catalyzed Disulfide Formations

Nickel and palladium complexes are well-established catalysts for a variety of cross-coupling reactions, including the formation of disulfide bonds. While specific examples detailing the use of this compound as a direct substrate or product in these catalytic systems are not prominent in the literature, the general principles of these reactions are applicable. For instance, nickel-catalyzed reductive coupling strategies have been developed for the efficient preparation of unsymmetrical disulfides. Palladium-mediated methods are also employed for disulfide formation, particularly in the context of peptide and protein chemistry. The sterically demanding nature of the triisopropylphenyl groups might present challenges or opportunities for selectivity in such catalytic processes.

Role in Asymmetric Synthesis and Stereoselective Transformations

The direct involvement of this compound as a chiral catalyst or auxiliary in asymmetric synthesis is not a widely reported application. However, the development of chiral catalysts derived from sterically hindered aryl groups is an active area of research. The triisopropylphenyl moiety, due to its significant steric bulk, has the potential to be incorporated into chiral ligand scaffolds to create a specific chiral environment around a metal center. Such ligands could, in principle, be used to induce stereoselectivity in a variety of transformations. Future research may explore the synthesis of chiral derivatives of this compound for applications in asymmetric catalysis.

Functionalization of Complex Molecules and Biologically Relevant Scaffolds

Late-Stage Functionalization in Medicinal Chemistry

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules, such as drug candidates, at a late step in their synthesis. This approach enables the rapid generation of analogues for structure-activity relationship (SAR) studies, improvement of pharmacokinetic properties, and the introduction of probes for biological studies. The ability to selectively modify C-H bonds is a cornerstone of modern LSF.

This compound serves as a precursor to the sterically hindered and persistent 2,4,6-triisopropylphenylthiyl radical (Bign-S•) under photochemical or thermal conditions. This radical is a potent hydrogen atom transfer (HAT) catalyst, capable of abstracting hydrogen atoms from C-H bonds to generate carbon-centered radicals. This reactivity is particularly valuable for the functionalization of unactivated C-H bonds, which are abundant in drug molecules but are notoriously difficult to modify selectively.

The bulky nature of the Bign-S radical plays a crucial role in its reactivity and selectivity. The steric hindrance around the sulfur atom modulates its reactivity, preventing unwanted side reactions and influencing the regioselectivity of hydrogen atom abstraction. In the context of medicinal chemistry, this selectivity is paramount to avoid the undesired modification of multiple sites within a complex drug molecule.

Research Findings in Late-Stage C-H Functionalization:

While direct applications of this compound in the late-stage functionalization of specific commercial drugs are not extensively documented in dedicated studies, its role as a HAT catalyst in reactions involving complex molecular scaffolds provides strong evidence of its potential. Research in the broader field of photocatalysis and radical chemistry has demonstrated the utility of such sterically hindered radical precursors for C-H functionalization.

For instance, photocatalytic systems employing HAT catalysts can enable the introduction of various functional groups, such as alkyl, aryl, and heteroatom-containing moieties, into complex organic molecules. The general mechanism involves the generation of the thiyl radical, which then abstracts a hydrogen atom from the substrate. The resulting carbon-centered radical can then engage in a variety of bond-forming reactions.

The table below summarizes the key characteristics of this compound as a tool for late-stage functionalization, based on its known reactivity as a HAT catalyst precursor.

| Feature | Description | Implication in Medicinal Chemistry |

| Precursor to Bign-S• Radical | Generates a persistent and sterically hindered thiyl radical upon activation (e.g., with light). | Enables the use of radical-mediated C-H functionalization strategies. |

| Hydrogen Atom Transfer (HAT) Catalyst | Efficiently abstracts hydrogen atoms from C-H bonds. | Allows for the activation of otherwise inert C-H bonds in complex drug candidates. |

| Steric Hindrance | The bulky triisopropylphenyl groups provide significant steric shielding to the radical center. | Enhances selectivity by minimizing non-specific reactions and influencing which C-H bonds are accessible for abstraction. |

| Compatibility with Photoredox Catalysis | Can be integrated into visible-light-mediated photocatalytic cycles. | Offers mild and environmentally benign reaction conditions suitable for delicate and complex molecules. |

Applications in Linker Chemistry and Peptide Synthesis

The disulfide bond is a key structural motif in peptides and proteins, where it plays a crucial role in defining and stabilizing their three-dimensional structures. In synthetic chemistry, disulfide bonds are also utilized as cleavable linkers in various applications, including peptide-drug conjugates (PDCs) and solid-phase peptide synthesis (SPPS).

The stability of a disulfide bond can be modulated by the steric and electronic properties of the substituents attached to the sulfur atoms. Sterically hindered disulfide linkers have been shown to exhibit enhanced stability towards reduction in biological environments, which is a desirable feature for drug delivery systems to ensure that the payload is released at the target site.

While the direct use of this compound as a linker in commercially available peptide-drug conjugates is not prominently reported, the principles of using sterically hindered disulfides are well-established. The bulky 2,4,6-triisopropylphenyl groups would be expected to provide significant steric protection to the disulfide bond, making it more resistant to cleavage by thiols such as glutathione, which is present in high concentrations inside cells. This property could be advantageous for creating more stable PDCs with longer circulation times and more controlled drug release profiles.

In the context of peptide synthesis, particularly for the creation of cyclic peptides (macrocyclization), disulfide bonds are commonly employed. The formation of a disulfide bridge between two cysteine residues is a widely used strategy to constrain the peptide backbone and induce a specific conformation, which can lead to enhanced biological activity and stability. The use of a sterically hindered disulfide could potentially influence the rate and efficiency of such cyclization reactions.

Research Findings in Peptide Chemistry:

The development of novel linkers for bioconjugation is an active area of research. Studies on disulfide-linked antibody-drug conjugates have demonstrated that increasing the steric hindrance around the disulfide bond can lead to improved stability in plasma. While these studies may not have used this compound itself, they validate the concept that bulky substituents are beneficial for linker stability.

The table below outlines the potential applications and advantages of using a sterically hindered disulfide like this compound in the realm of linker chemistry and peptide synthesis.

| Application Area | Potential Role of this compound | Key Advantages |

| Peptide-Drug Conjugates (PDCs) | As a sterically hindered, cleavable linker to attach a drug molecule to a peptide. | - Enhanced stability in reducing environments (e.g., plasma).- Potentially slower, more controlled release of the drug at the target site. |

| Solid-Phase Peptide Synthesis (SPPS) | As a component of a cleavable linker to anchor the growing peptide chain to the solid support. | The steric bulk could influence the cleavage conditions, potentially offering orthogonality to other protecting groups. |

| Peptide Macrocyclization | As a reagent to facilitate the formation of a sterically hindered disulfide bridge between two thiol-containing residues. | Could lead to the formation of more stable cyclic peptides with potentially altered conformational properties and biological activities. |

| Bioconjugation | As a tool for the site-specific modification of proteins and other biomolecules containing free cysteine residues. | The steric hindrance could offer a degree of selectivity in complex systems with multiple available thiols. |

Future Research Directions and Perspectives in Bis 2,4,6 Triisopropylphenyl Disulfide Chemistry

Exploration of Novel Catalytic Cycles

Bis(2,4,6-triisopropylphenyl) disulfide is recognized for its utility as a hydrogen atom transfer (HAT) catalyst, particularly in photochemical reactions. The bulky 2,4,6-triisopropylphenyl groups provide significant steric protection, which influences the reactivity and stability of the thiyl radical (RS•) formed upon cleavage of the disulfide bond. beilstein-journals.org Disulfides in general are versatile catalysts that can act as photocatalysts or cocatalysts in a variety of organic photoreactions, including cyclizations and anti-Markovnikov additions. beilstein-journals.org

Future investigations are expected to focus on leveraging the unique properties of the triisopropylphenyl-substituted thiyl radical to design novel catalytic cycles. Research could explore its application in complex organic transformations where selectivity is paramount. The stability imparted by the bulky substituents may allow for its use in reactions that are inaccessible to less hindered disulfide catalysts. A key area of interest is its potential as a cocatalyst in photoredox reactions, where its excellent electron transfer capabilities could be exploited. beilstein-journals.org

Development of Greener Synthetic Pathways

The development of environmentally benign synthetic methods is a central theme in modern chemistry. For this compound, several pathways have been explored that offer improvements over traditional multi-step processes. Future research will likely aim to refine these methods and discover new, more sustainable routes.

Current "greener" approaches include:

Flow Chemistry: A patented continuous flow process utilizes air as the oxidant to convert 2,4,6-triisopropylphenyl thiol into the disulfide with high conversion and selectivity, reducing solvent usage and improving safety.

Photochemical Methods: Visible-light-driven protocols have demonstrated high yields in related reactions, suggesting a potential pathway for disulfide synthesis that avoids harsh reagents.

Electrochemical Synthesis: The electrochemical oxidation of the corresponding thiol at a platinum electrode presents a reagent-free alternative for forming the disulfide bond.

Future work will likely focus on optimizing these processes by exploring alternative solvents, catalyst-free conditions, and enhancing the efficiency of flow-based systems. The goal is to develop a synthetic route that minimizes waste, energy consumption, and the use of hazardous materials.

Table 1: Comparison of Selected Synthesis Methods for this compound

| Method | Key Features | Reported Yield/Conversion | "Green" Advantages | Reference |

|---|---|---|---|---|

| Chlorosulfonylation + Iodotrimethylsilane (B154268) | Two-step batch process | High | Reduces byproducts compared to older methods | |

| Continuous Flow Oxidation | Uses air as the oxidizer in a tubular reactor | 92% conversion | Reduced solvent use, enhanced safety, automation compatible | |

| Visible-Light Driven (Self-Catalyzed) | Applicability for direct disulfide synthesis under investigation | Up to 95% in related decarboxylative reactions | Uses light energy, potentially mild conditions | |

| Electrochemical Oxidation | Oxidation of 2,4,6-triisopropylphenyl thiol | Qualitatively reported | Avoids chemical oxidants |

Deeper Mechanistic Understanding through Advanced Techniques

The mechanism of action for this compound in various reactions involves the cleavage and formation of the disulfide bond. In biological contexts, its activity is linked to interactions with protein thiol groups and the generation of reactive oxygen species (ROS). However, a detailed, quantitative understanding of the reaction intermediates and transition states remains a key research objective.

Future studies will necessitate the use of advanced analytical and computational techniques to elucidate these mechanisms.

Advanced Spectroscopy: In-situ spectroscopic methods, such as time-resolved laser spectroscopy, can be employed to directly observe and characterize the transient thiyl radical species generated during photochemical reactions.

Computational Chemistry: High-level quantum mechanical calculations can model reaction pathways, predict transition state energies, and clarify the role of steric hindrance from the triisopropylphenyl groups on the stability and reactivity of radical intermediates.

Kinetic Analysis: Detailed kinetic studies under various conditions can help to unravel complex reaction networks, such as those observed in the catalytic hydrogenation of related disulfides. nacatsoc.org

A more profound mechanistic understanding will enable the rational design of more efficient catalytic systems and provide insights into its biological activities.

Expanding Applications in Materials Science and Medicinal Chemistry

Initial research has highlighted the promise of this compound in both materials and medicine. Future work is expected to build on these preliminary findings to develop novel applications.

Materials Science: The disulfide bond is a key functional group in dynamic materials. The compound shows potential as a cross-linking agent in polymer chemistry, where the disulfide bonds can enhance thermal and mechanical properties. Future research could explore its incorporation into self-healing polymers and vitrimers, where the reversible nature of the S-S bond can be exploited to create materials that can be repaired and reprocessed.

Medicinal Chemistry: Studies have demonstrated that this compound exhibits both antioxidant and cytotoxic properties. It has shown efficacy against several cancer cell lines, inducing apoptosis with IC50 values in the micromolar range. This positions it as a scaffold for anticancer drug development. Drawing parallels from other bioactive disulfide-containing compounds like thiacarpine, future research will likely involve the synthesis and screening of derivatives to improve potency, selectivity, and pharmacological profiles. mdpi.com A key goal will be to further elucidate the mechanism of its cytotoxic effects to identify potential therapeutic targets.

Table 2: Reported Cytotoxic Activity of this compound

| Cancer Cell Line | Cancer Type | Reported IC50 Value | Proposed Mechanism | Reference |

|---|---|---|---|---|

| A549 | Lung Cancer | 10 µM - 20 µM | Apoptosis Induction via ROS Generation | |

| HeLa | Cervical Cancer | 10 µM - 20 µM | Apoptosis Induction via ROS Generation | |

| B16F10 | Melanoma | 10 µM - 20 µM | Apoptosis Induction via ROS Generation |

Integration with Flow Chemistry and High-Throughput Methodologies

The integration of modern automation technologies offers a pathway to accelerate research and development involving this compound.

Flow Chemistry: As a synthetic method for the compound itself, a continuous flow process has already been established. The broader opportunity lies in using the disulfide as a catalyst within continuous flow reactors for other chemical transformations. nih.gov The advantages of flow chemistry, such as enhanced safety, precise control over reaction parameters, and scalability, are particularly beneficial for photochemical and other highly reactive processes where this disulfide is employed. dundee.ac.ukpharmtech.com

High-Throughput Experimentation (HTE): HTE platforms, which utilize robotics and miniaturized arrays, can dramatically accelerate the discovery and optimization process. dundee.ac.uknih.govpurdue.edu In catalysis, HTE could be used to rapidly screen a library of sterically hindered disulfide analogs to identify superior catalysts for specific reactions. In medicinal chemistry, HTE enables the parallel synthesis and biological screening of hundreds of derivatives, facilitating the rapid identification of structure-activity relationships (SAR) and the development of lead compounds with improved therapeutic properties. dundee.ac.uknih.gov

By combining the unique chemical properties of this compound with these advanced methodologies, researchers can significantly shorten development timelines for new catalysts, materials, and potential therapeutic agents.

Q & A

Basic: What are the recommended synthetic routes for Bis(2,4,6-triisopropylphenyl) disulfide, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves coupling 2,4,6-triisopropylthiophenol under oxidative conditions. A common method uses iodine or hydrogen peroxide as oxidizing agents in anhydrous solvents like dichloromethane or toluene . To optimize purity:

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol.

- Characterization: Use -NMR to confirm the disulfide bond (δ 2.8–3.2 ppm for adjacent protons) and elemental analysis for sulfur content verification .

- Purity Monitoring: High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >98% purity, critical for reproducibility in catalysis studies .

Basic: How can researchers characterize the thermal stability of this compound?

Methodological Answer:

Thermogravimetric analysis (TGA) under nitrogen or air atmospheres (heating rate: 10°C/min) quantifies decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points). Key considerations:

- Experimental Design: Use triplicate runs to assess variability. Compare results with computational models (e.g., DFT calculations for bond dissociation energies) .

- Data Interpretation: Note discrepancies between TGA (bulk stability) and solution-phase reactivity, as steric hindrance from triisopropyl groups may delay decomposition .

Advanced: What strategies resolve contradictions in reported catalytic activity of this disulfide in cross-coupling reactions?

Methodological Answer:

Discrepancies often arise from solvent effects, ligand interactions, or trace impurities. A systematic approach includes:

- Controlled Replicates: Reproduce reactions under inert atmospheres (e.g., Schlenk line) to exclude oxygen/water interference .

- Advanced Analytics: Use X-ray photoelectron spectroscopy (XPS) to confirm disulfide bond integrity post-reaction. Compare kinetic data (e.g., turnover frequency) across studies to identify outliers .

- Mechanistic Probes: Introduce radical scavengers (e.g., TEMPO) to test for radical-mediated pathways, which may explain variability in yields .

Advanced: How can computational modeling guide the design of experiments involving this disulfide’s redox behavior?

Methodological Answer:

Density functional theory (DFT) calculations predict redox potentials and bond dissociation energies. Steps include:

- Modeling Setup: Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate HOMO-LUMO gaps to assess electron-transfer propensity .

- Validation: Correlate computational results with cyclic voltammetry (CV) data. For example, a predicted redox potential of −1.2 V (vs. SCE) should align with experimental CV peaks .

- Application: Use simulations to prioritize solvent systems (e.g., DMF vs. THF) that stabilize transition states in disulfide-mediated reactions .

Advanced: What methodologies assess the environmental fate of this compound in aquatic systems?

Methodological Answer:

Follow the framework in long-term environmental projects (e.g., INCHEMBIOL ):

- Hydrolysis Studies: Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS and identify byproducts (e.g., thiophenol derivatives).

- Ecotoxicology: Use Daphnia magna assays to determine LC values. Compare with structural analogs to infer structure-toxicity relationships.

- Partitioning Analysis: Measure octanol-water coefficients () to predict bioaccumulation potential. Steric bulk from triisopropyl groups may reduce membrane permeability .

Basic: What safety protocols are critical when handling this disulfide in laboratory settings?

Methodological Answer:

Refer to safety data sheets (SDS) for organosulfur compounds :

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats to avoid dermal contact.

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (sulfur-containing vapors).

- Spill Management: Neutralize spills with activated carbon or vermiculite, avoiding aqueous rinses to prevent sulfide gas release.

Advanced: How can researchers design a split-plot experiment to study this disulfide’s role in polymer stabilization?

Methodological Answer:

Adapt agricultural split-plot designs to materials science:

- Main Plots: Polymer matrices (e.g., polyethylene vs. polystyrene).

- Subplots: Disulfide concentration (0.1–1.0 wt%).

- Sub-Subplots: Aging conditions (UV exposure, thermal cycling).

- Replication: Four replicates per treatment, with DSC/TGA post-analysis. This design isolates matrix-disulfide interactions while controlling for environmental stressors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.